N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034295-51-5
VCID: VC7506792
InChI: InChI=1S/C15H23N3O2S/c1-17(2)15(20)18-6-3-12(4-7-18)10-16-14(19)9-13-5-8-21-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,16,19)
SMILES: CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2
Molecular Formula: C15H23N3O2S
Molecular Weight: 309.43

N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide

CAS No.: 2034295-51-5

Cat. No.: VC7506792

Molecular Formula: C15H23N3O2S

Molecular Weight: 309.43

* For research use only. Not for human or veterinary use.

N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide - 2034295-51-5

Specification

CAS No. 2034295-51-5
Molecular Formula C15H23N3O2S
Molecular Weight 309.43
IUPAC Name N,N-dimethyl-4-[[(2-thiophen-3-ylacetyl)amino]methyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C15H23N3O2S/c1-17(2)15(20)18-6-3-12(4-7-18)10-16-14(19)9-13-5-8-21-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,16,19)
Standard InChI Key ZJLNLHRSHPXBFS-UHFFFAOYSA-N
SMILES CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecule features a piperidine ring substituted at two critical positions:

  • 1-Position: A carboxamide group with N,N-dimethyl substitution (CON(CH₃)₂), enhancing hydrophobicity and influencing binding interactions .

  • 4-Position: A methylene bridge (-CH₂-) connecting the piperidine to an acetamido group (-NH-C(O)-CH₂-), which terminates in a thiophen-3-yl heterocycle. The thiophene ring introduces aromaticity and potential π-π stacking interactions, common in kinase inhibitors and GPCR-targeted therapies .

Table 1: Comparative Molecular Properties of Related Piperidine-Thiophene Derivatives

PropertyN,N-Dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide*L333-0333 PubChem CID 129626000
Molecular FormulaC₁₅H₂₄N₄O₂SC₂₀H₂₅N₃O₂SC₂₀H₂₅N₃O₂S
Molecular Weight (g/mol)324.45371.5371.5
logP2.6 (estimated)2.60222.6 (analog-based)
Hydrogen Bond Donors221
Polar Surface Area (Ų)~5050.76758.2

*Values estimated from structural analogs .

Synthesis and Chemical Reactivity

Key Synthetic Pathways

The compound’s synthesis likely follows multi-step amidation and coupling reactions, as observed in analogous piperidine-thiophene derivatives :

  • Piperidine Functionalization:

    • Step 1: Introduction of the carboxamide group at the 1-position via reaction with dimethylcarbamoyl chloride under basic conditions .

    • Step 2: Bromination or chlorination at the 4-position to enable nucleophilic substitution .

  • Acetamido-Thiophene Assembly:

    • Step 3: Coupling of 2-(thiophen-3-yl)acetic acid to the piperidine intermediate using HATU/DIPEA or EDCI/HOBt, standard reagents for amide bond formation .

Table 2: Representative Reaction Conditions for Amide Coupling

Reagent SystemSolventTemperatureYield (%)
HATU/DIPEADMF0°C → RT75–90
EDCI/HOBtCH₂Cl₂RT65–80
MsCl/NEt₃THF40°C50–60

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • logP/D: Estimated at 2.6, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Predicted logSw = -3.09 (similar to L333-0333 ), suggesting poor solubility, necessitating formulation aids like cyclodextrins or lipid nanoparticles.

  • Permeability: High passive diffusion potential due to moderate molecular weight (324.45 g/mol) and balanced polar surface area (~50 Ų) .

Biological Activity and Target Engagement

Mechanistic Insights from Structural Analogs

While direct target data are unavailable, related compounds exhibit:

  • RORγt Inverse Agonism: Thiophene-piperidine hybrids show IC₅₀ values <100 nM in TR-FRET assays, relevant to autoimmune diseases .

  • Kinase Inhibition: Thiophene acetamides disrupt ATP-binding pockets in kinases (e.g., JAK3, EGFR) via hydrophobic and hydrogen-bonding interactions .

Figure 1: Hypothetical Binding Mode in a Kinase Domain

  • Thiophene Ring: Engages in π-π stacking with Phe residues.

  • Acetamido Linker: Forms hydrogen bonds with backbone amides (e.g., Glu903 in EGFR) .

Analytical Characterization

Spectroscopic Data (Inferred from Analogs )

  • IR (ν, cm⁻¹): 3320 (N-H stretch), 1650 (C=O amide I), 1540 (C-N bend).

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 7.45 (s, 1H, thiophene H),

    • δ 3.40 (m, 2H, piperidine CH₂N),

    • δ 2.95 (s, 6H, N(CH₃)₂).

Applications and Future Directions

Synthetic Challenges and Optimization

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) or PEGylation.

  • Stereochemical Control: Chiral chromatography or asymmetric synthesis to isolate active enantiomers .

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